molecular formula C16H13N3O4 B2880079 N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1448135-85-0

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B2880079
CAS No.: 1448135-85-0
M. Wt: 311.297
InChI Key: YXXCPRDWJQMQBH-UHFFFAOYSA-N
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Description

N-(2-Oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a sophisticated heterocyclic compound designed for medicinal chemistry and anticancer research. This hybrid molecule integrates a coumarin scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities , with a fused pyrazolo[3,2-b][1,3]oxazine ring system. The coumarin moiety is extensively documented for its promising anticancer properties, serving as a key scaffold for developing new cytotoxic agents that can overcome drug resistance . Meanwhile, pyrazole-containing heterocycles have demonstrated significant antioxidant and antiproliferative activities, with some derivatives shown to inhibit reactive oxygen species (ROS) production and exhibit notable cytotoxicity against various human cancer cell lines . The strategic fusion of these pharmacophores is aimed at creating a multi-target agent with enhanced biological activity and potential for use in cancer therapy development. Researchers can utilize this compound as a key intermediate for synthesizing more complex derivatives or as a lead compound for structure-activity relationship (SAR) studies in oncology research. It is also valuable for biochemical assay development and exploring mechanisms of action in cellular models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15(11-9-14-19(18-11)6-3-7-22-14)17-12-8-10-4-1-2-5-13(10)23-16(12)21/h1-2,4-5,8-9H,3,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXCPRDWJQMQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with hydrazine derivatives to form the pyrazole ring. This is followed by cyclization with appropriate reagents to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Spectral Data Comparison

Compound Type IR C=O Stretch (cm⁻¹) $^1$H-NMR (Aromatic Region, δ ppm)
Coumarin-carboxamides 1662–1664 7.45–8.50 (CDCl₃)
Pyrazolo-oxazine sulfonamide 1660–1670 (carboxylic acid) N/A
Diazonium-coupled carboxamides 1664 7.20–7.92 (DMSO-d6)

Discussion of Structural and Functional Differences

  • Bioactivity : The coumarin moiety in the target compound may enhance binding to kinases or DNA compared to pyrazolo-oxazine sulfonamides .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling (e.g., forming the pyrazolo-oxazine carbonyl chloride followed by amide bond formation), similar to methods in and . Yields for analogous reactions range from 74–95% .
  • Solubility : The carboxamide group improves water solubility compared to ester or sulfonyl derivatives, as seen in ethyl pyrazolo-oxazine carboxylates .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.

Synthesis

The compound can be synthesized through various methods involving the cyclocondensation of chromene derivatives with pyrazole intermediates. A notable method includes the use of 4-oxo-4H-chromen-3-carbaldehydes and specific acetic acids under mild conditions to yield high-purity products. The reaction pathways typically involve aldol condensation followed by intramolecular lactonization .

Antitumor Activity

Recent studies have demonstrated that derivatives of the chromene structure exhibit significant antitumor properties. For instance, compounds similar to this compound were evaluated against 60 human tumor cell lines by the National Cancer Institute (NCI). The results indicated promising anticancer activity, suggesting that this compound may serve as a lead structure for further development in cancer therapy .

The proposed mechanisms for the antitumor effects include:

  • Induction of Apoptosis : Compounds within this class have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : These compounds may interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Inhibitory Effects on Enzymes

In addition to antitumor activity, this compound has been investigated for its inhibitory effects on various enzymes. For example:

  • Monoamine Oxidase Inhibition : Certain derivatives have displayed inhibitory activity against monoamine oxidases (MAO A and B), which are implicated in neurodegenerative diseases .

Study 1: Anticancer Properties

A study conducted by Gašparová et al. focused on a series of chromene derivatives and their biological activities. The researchers found that compounds structurally related to this compound exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines .

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of related compounds in cellular models of oxidative stress. These studies suggest that the compound may enhance cell viability and reduce oxidative damage in neuronal cells .

Research Findings Summary Table

Property Observation Reference
Antitumor ActivitySignificant cytotoxicity against tumor cell lines ,
MAO InhibitionIC50 values indicating effective inhibition
NeuroprotectionEnhanced viability in oxidative stress models

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